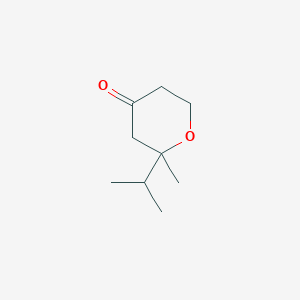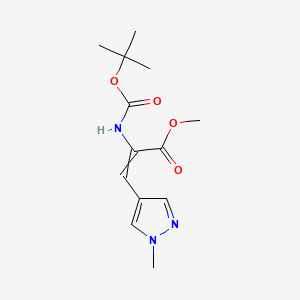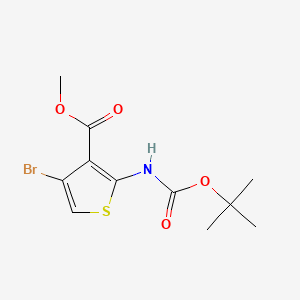![molecular formula C8H11F2NO2 B13681255 Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate](/img/structure/B13681255.png)
Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3-difluoro-1-azabicyclo[320]heptane-5-carboxylate is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a difluorinated precursor with a nitrogen-containing reagent, followed by esterification to introduce the methyl carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the cyclization and esterification processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atom or the bicyclic framework.
Reduction: Reduction reactions may target the difluorinated carbons or the ester group.
Substitution: Substitution reactions can occur at various positions on the bicyclic structure, often facilitated by the presence of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes.
Comparación Con Compuestos Similares
- Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate
- 3-azabicyclo[3.1.1]heptanes
Comparison: Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate is unique due to its specific bicyclic structure and the presence of difluorinated carbons. This structural feature imparts distinct chemical and physical properties compared to similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H11F2NO2 |
|---|---|
Peso molecular |
191.17 g/mol |
Nombre IUPAC |
methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate |
InChI |
InChI=1S/C8H11F2NO2/c1-13-6(12)7-2-3-11(7)5-8(9,10)4-7/h2-5H2,1H3 |
Clave InChI |
ISTKKXOKUJWJKD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCN1CC(C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)

![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)
![(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B13681207.png)


![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)


![5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681234.png)
![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)
